3-(9H-Purin-9-yl)nonan-2-ol is a chemical compound that features a purine base connected to a nonan-2-ol side chain. This unique structure combines the properties of purines, which are essential components of nucleic acids, with those of alcohols, potentially influencing its biological activity and chemical reactivity. The compound is classified as a purine derivative and is recognized for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
The synthesis of 3-(9H-Purin-9-yl)nonan-2-ol typically involves the reaction of a purine derivative, such as 6-aminopurine, with a nonanol derivative. This reaction is carried out under specific conditions that may include controlled temperature and pressure to optimize yield and purity.
The molecular formula for 3-(9H-Purin-9-yl)nonan-2-ol is . The compound consists of a purine ring structure bonded to a nonan-2-ol side chain.
3-(9H-Purin-9-yl)nonan-2-ol can undergo various chemical reactions:
The outcomes of these reactions depend significantly on the reagents used and the specific conditions applied during the reactions. For example, oxidation can yield different products based on whether acidic or basic conditions are utilized.
The mechanism of action for 3-(9H-Purin-9-yl)nonan-2-ol involves its interaction with specific molecular targets within biological systems. One known target is adenosine deaminase, an enzyme that plays a crucial role in purine metabolism. By modulating the activity of this enzyme, the compound can influence levels of adenosine and other related metabolites in living organisms, potentially affecting various cellular processes.
3-(9H-Purin-9-yl)nonan-2-ol has several scientific applications:
This compound's distinctive combination of purine structure with an alcohol side chain makes it a valuable subject for ongoing research in both academic and industrial contexts, highlighting its potential impact across multiple scientific disciplines.
3-(9H-Purin-9-yl)nonan-2-ol (C₁₄H₂₂N₄O, molecular weight 262.35 g/mol), commonly known as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), exhibits potent inhibitory activity against adenosine deaminase (ADA) through specific kinetic interactions [3] . Biochemical studies demonstrate that EHNA acts as a reversible, competitive inhibitor with a reported inhibition constant (Kᵢ) of 0.3 µM, indicating high affinity for the enzyme’s active site [9]. The compound’s efficacy surpasses earlier ADA inhibitors like pentostatin in terms of binding kinetics, as evidenced by its 50% inhibitory concentration (IC₅₀) of 3 µM in cardiac tissue models [3].
The kinetics of EHNA-ADA interaction follow Michaelis-Menten principles, where EHNA competes directly with the natural substrate adenosine (Kₘ ≈ 25–100 µM) [4]. This competition reduces ADA’s catalytic efficiency (kcat/Kₘ) by >90% at saturating inhibitor concentrations. Stopped-flow kinetic assays reveal rapid formation of the EHNA-ADA complex, with a second-order association rate (kₒₙ) of 2.5 × 10⁴ M⁻¹s⁻¹, while dissociation (kₒff) occurs slowly (0.008 s⁻¹), contributing to sustained enzyme inhibition [9].
Table 1: Kinetic Parameters of EHNA-Mediated ADA Inhibition
Parameter | Value | Experimental Context |
---|---|---|
Kᵢ | 0.3 µM | Bovine ADA, in vitro |
IC₅₀ | 3 µM | Frog cardiac tissue |
kₒₙ (Association rate) | 2.5 × 10⁴ M⁻¹s⁻¹ | Stopped-flow spectrometry |
kₒff (Dissociation rate) | 0.008 s⁻¹ | Equilibrium dialysis |
Selectivity for ADA1 | >100-fold | Versus ADA2 isoenzyme |
EHNA’s selectivity for the ADA1 isoenzyme exceeds 100-fold compared to ADA2, attributed to structural differences in their hydrophobic substrate-binding pockets [4]. This specificity allows precise modulation of intracellular adenosine dynamics without interfering with extracellular ADA2-mediated immune functions.
The molecular architecture of ADA features a conserved (β/α)₈-barrel fold with a catalytic zinc ion coordinated by residues His¹⁷, His²¹⁴, and Asp²⁹⁵, which polarizes the substrate’s C6 position for nucleophilic attack [4] [9]. EHNA competitively occupies the adenosine-binding pocket through three-dimensional complementarity:
Figure: Schematic Representation of EHNA-ADA Binding Interactions (Generated from Crystallographic Data)
[Zn²⁺]-----O(H) (EHNA C2'-OH) | H₂O···N1(EHNA) | Glu²¹⁷---N6-H₂N(EHNA) Hydrophobic Pocket: Phe⁶⁵ / Trp⁶⁷ / Val¹⁸² ← C9H₁₉ (EHNA)
Stereochemistry critically influences inhibition; the (2S,3R)-erythro isomer of EHNA exhibits 50-fold greater potency than its threo counterpart due to optimal alignment with the chiral active site [2] [3]. Molecular dynamics simulations confirm that EHNA binding induces minimal conformational change in ADA, consistent with rigid active-site constraints [9].
EHNA-mediated ADA inhibition profoundly alters purine metabolism by elevating intracellular adenosine concentrations 3- to 8-fold across multiple cell types [2] [4]. This accumulation triggers compensatory metabolic shifts:
Table 2: Metabolic Consequences of EHNA-Induced ADA Inhibition
Parameter | Change | Biological Consequence |
---|---|---|
Intracellular adenosine | ↑ 3–8× | Enhanced A₁/A₃ receptor signaling |
dATP accumulation | ↑ 10–15× | RNR inhibition → DNA synthesis arrest |
AMP/ADP/ATP ratios | Unaltered | No acute energy charge disruption |
Hypoxanthine production | ↑ 2–4× | Increased purine salvage flux |
In lymphocytes, dATP-driven RNR inhibition causes S-phase arrest, explaining EHNA’s immunosuppressive effects in preclinical models [4]. Conversely, cardiocytes exhibit cytoprotection via adenosine-triggered A₁ receptor activation, highlighting tissue-specific outcomes [3] [4].
Table 3: Nomenclature of 3-(9H-Purin-9-yl)nonan-2-ol
Identifier Type | Name |
---|---|
Systematic IUPAC | (2S,3R)-3-(6-Amino-9H-purin-9-yl)nonan-2-ol |
Synonyms | EHNA; Erythro-9-(2-hydroxy-3-nonyl)adenine |
CAS Registry | 103298-53-9 |
Molecular Formula | C₁₄H₂₃N₅O (protonated form) |
Other Designations | 9H-Purine-9-ethanol, β-hexyl-α-methyl-, (αR,βS)-rel- |
EHNA’s dual role as a biochemical tool and therapeutic prototype underscores its significance in manipulating purinergic signaling networks for research and potential clinical applications.
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